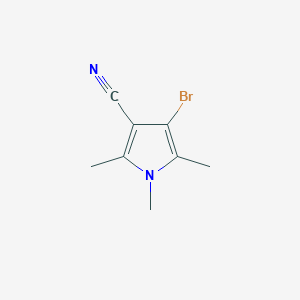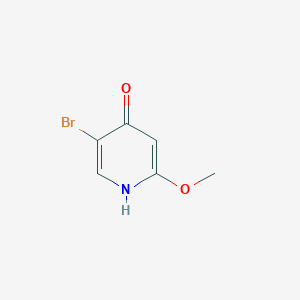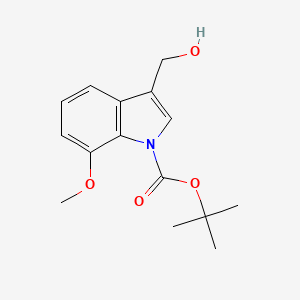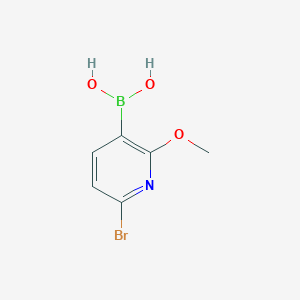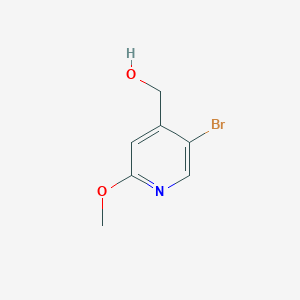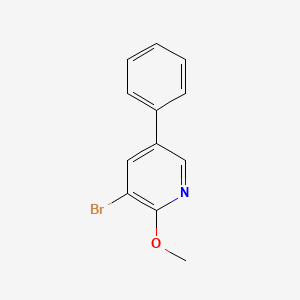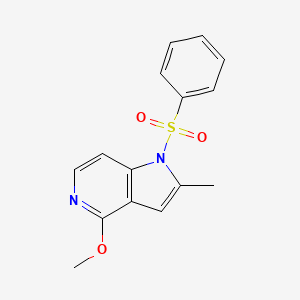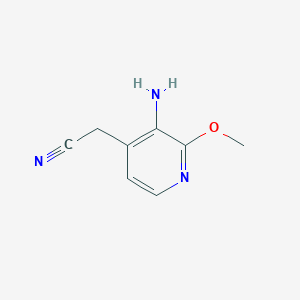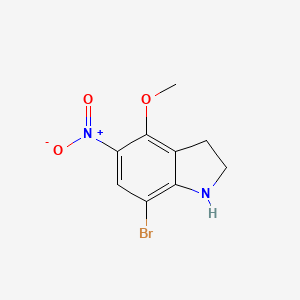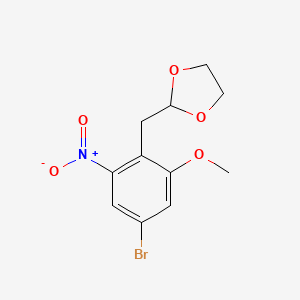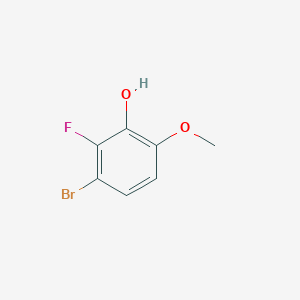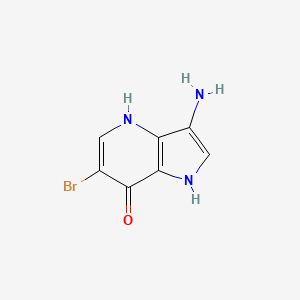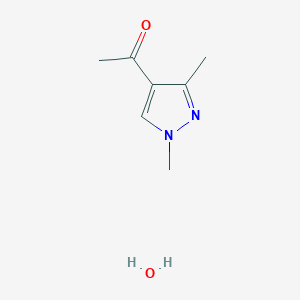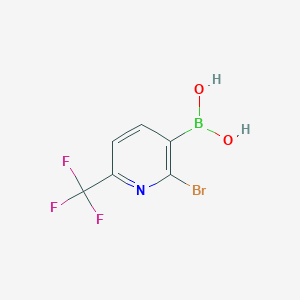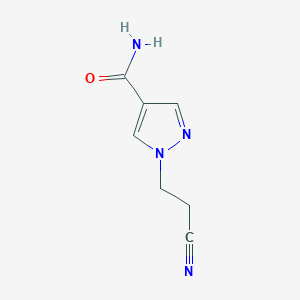
1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide
Descripción general
Descripción
The compound “1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide” is a complex organic molecule. The “1-(2-cyanoethyl)” part suggests the presence of a cyanoethyl group attached to the molecule . The “1H-pyrazole-4-carboxamide” part indicates the presence of a pyrazole ring, which is a type of aromatic organic compound .
Synthesis Analysis
While specific synthesis methods for “1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide” were not found, related compounds such as “1-(2-cyanoethyl)pyrrole” have been synthesized and used as electrolyte additives to improve the performance of lithium-ion batteries at high temperatures .Molecular Structure Analysis
The molecular structure of “1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide” would likely involve a pyrazole ring with a carboxamide group at the 4-position and a cyanoethyl group at the 1-position .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide” were not found, related compounds such as “1-(2-cyanoethyl)pyrrole” have been involved in reactions to improve the performance of lithium-ion batteries .Aplicaciones Científicas De Investigación
Experimental Studies and Functionalization
1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is a part of the broader chemical family of pyrazole carboxamides. Experimental and theoretical studies have demonstrated the potential of pyrazole carboxamides in various functionalization reactions. For instance, the transformation of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides via reaction with aminophenols and amines has been well documented. These transformations are important for the synthesis of compounds with potential biological activities and for the development of new materials with unique properties (Yıldırım & Kandemirli, 2005).
Nematocidal and Fungicidal Activities
The pyrazole carboxamide derivatives have been noted for their agrochemical significance, particularly as fungicides. Notably, fluorine-containing pyrazole carboxamides exhibit notable nematocidal activities against certain nematodes like M. incognita, although their fungicidal activity is relatively weak. This opens avenues for the use of these compounds in agricultural pest control (Zhao et al., 2017).
Synthesis and Characterization for Cytotoxicity Studies
Research has also delved into the synthesis of various pyrazole carboxamide derivatives for cytotoxicity studies. For example, certain synthesized compounds have been tested for their cytotoxic activities against Ehrlich Ascites Carcinoma (EAC) cells. The structural characterization and synthesis of these compounds lay the foundation for their potential application in medicinal chemistry, particularly in the development of anticancer agents (Hassan et al., 2014).
Antimicrobial Potential
The antimicrobial potential of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives has been explored, with certain compounds showing promise against pathogenic bacterial strains. This suggests the potential use of pyrazole carboxamide derivatives in the development of new antimicrobial agents (Pitucha et al., 2011).
Insecticidal Activities
Moreover, novel pyrazole carboxamide derivatives have been synthesized and tested for their insecticidal activities against various pests. Some of these compounds have shown good efficacy, indicating their potential utility in pest management in agriculture (Wu et al., 2017).
Propiedades
IUPAC Name |
1-(2-cyanoethyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c8-2-1-3-11-5-6(4-10-11)7(9)12/h4-5H,1,3H2,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSWARKJPJOEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC#N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



